Comparative Clinical Efficacy: Betamethasone Valerate vs. Betamethasone Dipropionate in Psoriasis
A multi-centric, randomized, double-blind study directly compared betamethasone valerate 0.1% ointment with betamethasone dipropionate 0.05% ointment in 281 patients with psoriasis. The dipropionate formulation demonstrated significantly faster onset of action and a significantly greater overall therapeutic response compared to the valerate formulation [1]. This confirms that the dipropionate ester is more potent, validating its placement in a higher potency class [2].
| Evidence Dimension | Onset of action and overall response |
|---|---|
| Target Compound Data | 0.1% Betamethasone Valerate (Ointment) |
| Comparator Or Baseline | 0.05% Betamethasone Dipropionate (Ointment) |
| Quantified Difference | Dipropionate produced significantly faster onset and a significantly greater response (p<0.05) |
| Conditions | Multicentric, double-blind, randomized clinical trial in 281 patients with psoriasis and other steroid-responsive dermatoses. |
Why This Matters
For procurement, this demonstrates that betamethasone valerate is a distinct, medium-potency entity; substituting it for the more potent betamethasone dipropionate would lead to under-treatment in severe cases and potentially over-treatment in milder cases.
- [1] Sharma SD. Comparison of betamethasone dipropionate (0.05 percent) and betamethasone valerate (0.1 percent) ointments in psoriasis and other dermatoses. Indian J Dermatol. 1988;33(2):34-37. View Source
- [2] Skin Therapy Letter. Topical Corticosteroids: A Review of Corticosteroids for the Treatment of Psoriasis. 2007. View Source
